molecular formula C22H42O3 B087238 Butyl ricinoleate CAS No. 151-13-3

Butyl ricinoleate

Cat. No. B087238
CAS RN: 151-13-3
M. Wt: 354.6 g/mol
InChI Key: HGWAKQDTQVDVRP-OAQYLSRUSA-N
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Description

Synthesis Analysis

The synthesis of butyl ricinoleate involves the esterification reaction of ricinoleic acid with normal butanol, typically using a catalyst such as NaHSO4·H2O. Optimal conditions for this reaction have been found to include a catalyst amount of 1.01% (mass ratio to ricinoleic acid), a molar ratio of alcohol to acid of 2.5, and a reaction time of 2 hours. Under these conditions, the esterification ratio of ricinoleic acid can reach up to 95% on average, indicating a highly efficient conversion rate (Jing Fu-quan, 2007).

Molecular Structure Analysis

The molecular structure of butyl ricinoleate is characterized by its long carbon chain, a double bond, and a hydroxyl group, making it a unique fatty acid ester. The structure has been confirmed through various spectroscopic methods including infrared spectroscopy and nuclear magnetic resonance (NMR). These analyses confirm the presence of characteristic functional groups and the overall structural integrity of the molecule after the esterification process.

Chemical Reactions and Properties

Butyl ricinoleate can undergo various chemical reactions, including oxidation and polymerization, due to the presence of the double bond and the hydroxyl group in its structure. These reactions are essential for its application in the synthesis of polymers and other chemical products. The compound's reactivity is also a key factor in its use as an intermediate for further chemical modifications and syntheses.

Physical Properties Analysis

The physical properties of butyl ricinoleate, such as viscosity, flash point, and pour point, are important for its application in industrial processes. These properties can be tailored through chemical modification to meet specific requirements for its use in products like lubricants and biofuels. Studies have shown that the esterification of ricinoleic acid with butanol improves its physicochemical properties, making it a more versatile and functional compound.

Chemical Properties Analysis

Butyl ricinoleate's chemical properties, including its stability and reactivity, are crucial for its effectiveness in various applications. Its chemical stability under different conditions and its reactivity towards other compounds determine its suitability for use in chemical syntheses and industrial processes. The compound's ability to undergo specific reactions with high selectivity and yield makes it a valuable chemical intermediate.

  • Optimization of methyl ricinoleate synthesis with ionic liquids as catalysts using the response surface methodology (W. Xu et al., 2015)
  • A novel technique for the preparation of secondary fatty amides II: The preparation of ricinoleamide from castor oil (G. Piazza et al., 1993)
  • Study on catalytic synthesis of n-butyl ricinoleate (Jing Fu-quan, 2007)

Scientific Research Applications

  • Biological Lubricants :

    • Butyl ricinoleate shows promise as a biolubricant due to suitable melting points and viscosities. Its lubricity might be influenced by its chemical structure, suggesting potential applications in environmentally friendly lubricants (L. Yao, 2009).
  • Algicide in Aquaculture :

    • Potassium ricinoleate has been evaluated as a selective algicide in channel catfish ponds. However, it did not significantly affect concentrations of chlorophyll-a, ammonia-nitrogen, dissolved oxygen, or net fish production, indicating its potential as an environmentally safe algicide (C. Tucker & S. Lloyd, 1987).
  • Antimicrobial Activity :

  • Medical Research :

    • Ricinoleate compounds, including butyl ricinoleate, have been shown to form complexes with calcium ions and affect their passive uptake in intestinal cells, providing insights into their potential role in intestinal secretory activities (D. Maenz & G. Forsyth, 2005).
    • Sodium ricinoleate has been found to depress mucosal and smooth muscle cell function in rabbit colon and ileum, which might explain its cathartic effect. Such studies are crucial for understanding the gastrointestinal effects of dietary fatty acids (T. Gaginella, J. J. Stewart, G. Gullikson, W. Olsen & P. Bass, 1975).
  • Industrial Applications :

  • Biochemical Pathways :

Safety And Hazards

Butyl Ricinoleate is harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment . In case of skin contact, it is recommended to take off contaminated clothing immediately and wash off with soap and plenty of water . In case of eye contact, it is advised to flush eyes with water for several minutes . If swallowed, it is recommended to rinse mouth with water and get medical advice/attention if you feel unwell .

properties

IUPAC Name

butyl (Z,12R)-12-hydroxyoctadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H42O3/c1-3-5-7-14-17-21(23)18-15-12-10-8-9-11-13-16-19-22(24)25-20-6-4-2/h12,15,21,23H,3-11,13-14,16-20H2,1-2H3/b15-12-/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGWAKQDTQVDVRP-OKULMJQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051741
Record name Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate
Source EPA DSSTox
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Molecular Weight

354.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Butyl ricinoleate

CAS RN

151-13-3
Record name Butyl ricinoleate
Source CAS Common Chemistry
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Record name Butyl ricinoleate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-Octadecenoic acid, 12-hydroxy-, butyl ester, (9Z,12R)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Butyl (9Z,12R)-12-hydroxyoctadec-9-enoate
Source EPA DSSTox
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Record name Butyl ricinoleate
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Record name BUTYL RICINOLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
GR Riser, FW Bloom, LP Witnauer - Journal of the American Oil Chemists' …, 1964 - Springer
… An investigation of butyl stearate, butyl oleate, butyl ricinoleate, and methyl linoleate was made to determine the extent of their compatibility with poly(vinyl chloride) and their plasticizing …
Number of citations: 3 link.springer.com
L Yao, EG Hammond, T Wang… - Journal of the …, 2010 - Wiley Online Library
The desire to replace petroleum‐based materials with environmentally friendly and sustainable alternatives has stimulated the development of vegetable oil‐based materials as …
Number of citations: 59 aocs.onlinelibrary.wiley.com
L Yao, EG Hammond, T Wang, W Bu… - European Journal of …, 2014 - Wiley Online Library
… monooleate; BDM10, 2,3‐butanediol monodecanoate; PGMO, 1,2‐propanediol monooleate; PET, pentaerythritol; R‐Ac, a group of acetylated ricinoleates; BuR, butyl ricinoleate; IsR, …
Number of citations: 5 onlinelibrary.wiley.com
L Yao - 2009 - search.proquest.com
… 2, 3-Butanediol monooleate, butyl ricinoleate and various ricinoleate esters acylated at the 12 positions with short-chain acids were particularly promising. Some of these esters were …
Number of citations: 11 search.proquest.com
J Bayo, S Olmos… - WIT Transactions on The …, 2018 - books.google.com
… Besides for PVC, butyl ricinoleate is also an outstanding purpose plasticizer for other polymers; ie, cellulose acetate, butyrate resins, nitrocellulose, and ethylcellulose. The presence of “…
Number of citations: 6 books.google.com
AP Pratap, AP Virulkar, VR Gaval, MM Hussain… - academia.edu
… It is observed that acid values have drastically changed in the cases of Butyl Ricinoleate, Diheptyl Sebacate, and Bis-(2EH)sebacate. Viscosity values also got increased after the …
Number of citations: 0 www.academia.edu
RL Ory, AJS Angelo, AM Altschul - Journal of Lipid Research, 1962 - Elsevier
… Methyl and butyl ricinoleate and a partially purified egg lecithin were furnished through the … For glycerides of saturated fatty acids, maximum Butyl ricinoleate is compared to activity is at …
Number of citations: 111 www.sciencedirect.com
RL Ory - Lipids, 1969 - Wiley Online Library
… Relative rates of activity of the lipase on the monohydric alcohol esters, butyl ricinoleate and methyl ricinoleate, showed that the enzyme was relatively inactive on these. This suggests …
Number of citations: 94 aocs.onlinelibrary.wiley.com
D Mukesh, RS Iyer, JS Wagh, AA Mokashi… - Biotechnology …, 1993 - Springer
… diglycerides, butyl ricinoleate and butyl oleate … The total amount of butyl ricinoleate (BR) and butyl oleate (BO) formed also increases with reaction time. …
Number of citations: 23 link.springer.com
R Brendgen, C Graßmann, T Grethe, B Mahltig… - Journal of Coatings …, 2021 - Springer
Polyvinyl butyral is used in safety glass interlayers, mainly in car windshields. Legislative regulations require a recycling of cars after their lifetime and therefore also their safety glass. …
Number of citations: 16 link.springer.com

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